1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane
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Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is a highly fluorinated organic compound. It belongs to the class of perfluorocarbons, which are characterized by the replacement of hydrogen atoms with fluorine atoms. This compound is known for its exceptional chemical stability and resistance to degradation, making it useful in various industrial applications.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane typically involves the fluorination of octacosane. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete substitution of hydrogen atoms with fluorine atoms. Industrial production methods often employ continuous flow reactors to achieve high yields and purity.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under extreme conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common but can be achieved using powerful reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, although they require harsh conditions and specific catalysts.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry due to its stability and well-defined structure.
Biology: Employed in studies of cell membrane interactions and as a contrast agent in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is primarily related to its chemical inertness and hydrophobic nature. It interacts with biological membranes and other hydrophobic surfaces, altering their properties. The compound’s molecular targets include lipid bilayers and hydrophobic protein domains, where it can modulate membrane fluidity and permeability.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctacosane is unique among perfluorocarbons due to its long carbon chain and high degree of fluorination. Similar compounds include:
Perfluorooctane: Shorter chain length, used in similar applications but with different physical properties.
Perfluorodecalin: A bicyclic perfluorocarbon with distinct structural and functional characteristics.
Perfluorotributylamine: A perfluorinated amine with applications in electronics and chemical synthesis.
These compounds share the common feature of high fluorine content but differ in their molecular structures and specific applications. This compound stands out due to its exceptional stability and unique interactions with hydrophobic environments.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctacosane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(29,30)22(31,32)23(33,34)24(35,36)25(37,38)26(39,40)27(41,42)28(43,44)45/h2-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXXMSNJEJNVHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)8(CH2)20H, C28H41F17 |
Source
|
Record name | Octacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881376 |
Source
|
Record name | 1-(Perfluorooctyl)eicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137338-39-7 |
Source
|
Record name | 1-(Perfluorooctyl)eicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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